molecular formula C17H16ClN5O B5127356 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine

7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5127356
M. Wt: 341.8 g/mol
InChI Key: NHNGMTLAXRYYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine, also known as CPIP, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic benefits. CPIP belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

The mechanism of action of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the modulation of ion channels and receptors that are involved in pain perception, inflammation, and neurodegeneration. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to selectively block the activity of TRPA1, a calcium-permeable ion channel that is activated by noxious stimuli such as cold, heat, and chemical irritants. By blocking TRPA1, 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine can reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has also been shown to inhibit the activity of P2X7 receptors, which are involved in the regulation of immune responses and the development of neuroinflammation.
Biochemical and Physiological Effects:
7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to exhibit a wide range of biochemical and physiological effects in animal models and in vitro assays. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory bowel disease, and arthritis. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has also been shown to modulate the activity of immune cells such as T cells and microglia, which are involved in the development of autoimmune diseases and neuroinflammation. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has several advantages as a pharmacological tool for scientific research. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine is a selective and potent modulator of ion channels and receptors that are involved in pain perception, inflammation, and neurodegeneration. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been extensively characterized in animal models and in vitro assays, and its pharmacokinetics and toxicity have been well-studied. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has several limitations as well, including its relatively low solubility in water and its potential off-target effects on other ion channels and receptors.

Future Directions

There are several future directions for the scientific research of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine. One potential application of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine is in the development of novel therapies for pain, inflammation, and autoimmune diseases. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine can also be used as a pharmacological tool to investigate the role of ion channels and receptors in various biological processes. Future research can focus on the optimization of the synthesis method of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine to improve its yield and purity. The development of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine analogs with improved pharmacological properties and selectivity can also be a promising direction for future research. Overall, 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has great potential as a pharmacological tool for scientific research and as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine involves the reaction of 2-chloro-3-nitropyridine with 1-(4-piperazinyl)-4-pyridinylmethanamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then treated with a carbonylating agent such as phosgene or triphosgene to yield 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine. The overall yield of this synthesis method is around 30-40%, and the purity of the final product can be improved by recrystallization or chromatography.

Scientific Research Applications

7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been extensively used in scientific research as a pharmacological tool to investigate the role of imidazo[1,2-a]pyridine derivatives in various biological processes. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to modulate the activity of several ion channels, including TRPA1, TRPV1, and P2X7, which are involved in pain perception, inflammation, and neurodegeneration. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has also been used to study the effect of imidazo[1,2-a]pyridine derivatives on the immune system, particularly in the context of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-13-4-6-23-12-14(20-16(23)11-13)17(24)22-9-7-21(8-10-22)15-3-1-2-5-19-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNGMTLAXRYYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN4C=CC(=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

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